n-(6-Hydroxy-1h-indazol-3-yl)benzamide

Description

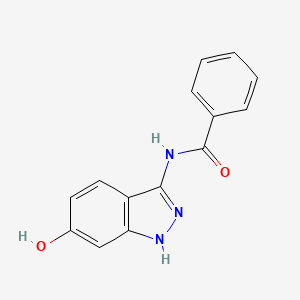

Structure

3D Structure

Properties

CAS No. |

511225-25-5 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-(6-hydroxy-1H-indazol-3-yl)benzamide |

InChI |

InChI=1S/C14H11N3O2/c18-10-6-7-11-12(8-10)16-17-13(11)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19) |

InChI Key |

MIKZNSYPCWKOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for N 6 Hydroxy 1h Indazol 3 Yl Benzamide and Analogues

General Synthetic Strategies for Indazole Derivatives

The indazole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in a multitude of pharmacologically active compounds. bohrium.comnih.gov Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. nih.gov

Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of the N-N bond of the pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net A variety of starting materials and reaction conditions can be employed to achieve this transformation.

One classical and widely used approach is the reductive cyclization of o-nitrobenzylidene derivatives. chemicalbook.com For example, 2-nitrobenzaldehydes can be condensed with hydrazines, and the resulting hydrazone can undergo reductive cyclization to form the indazole ring. chemicalbook.com Another common strategy involves the diazotization of o-toluidine (B26562) derivatives followed by an intramolecular cyclization. chemicalbook.com

More contemporary methods include intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide. organic-chemistry.org Additionally, [3+2] annulation reactions, such as the cycloaddition of arynes with hydrazones or diazo compounds, provide a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Copper-mediated intramolecular Ullmann-type reactions have also been developed for the synthesis of functionalized 1H-indazoles, offering good regioselectivity. thieme-connect.com

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for both the synthesis and functionalization of the indazole core. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling is a prominent example, used to introduce aryl or heteroaryl substituents onto the indazole ring. nih.govrsc.org This reaction typically involves the coupling of a halo-indazole with a boronic acid in the presence of a palladium catalyst and a base. rsc.org This method is particularly useful for building molecular complexity and has been employed in the synthesis of various indazole-containing drug candidates. nih.gov Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, have also been utilized to introduce vinyl, alkynyl, and organotin groups, respectively, at various positions of the indazole ring. researchgate.net Furthermore, palladium-catalyzed direct C-H arylation has been developed for the functionalization of indazoles, offering an atom-economical alternative to traditional cross-coupling methods. acs.org

Specific Synthetic Routes for Indazolyl Benzamide (B126) Core Structures

The synthesis of the indazolyl benzamide core, as seen in N-(6-Hydroxy-1H-indazol-3-yl)benzamide, requires the strategic formation of an amide bond between the indazole nucleus and a benzoic acid derivative. This is typically achieved after the construction of a suitably functionalized 3-aminoindazole intermediate.

The formation of the amide bond is a critical step and is generally accomplished by coupling a 3-aminoindazole derivative with a benzoic acid or an activated benzoic acid derivative. acs.org Standard peptide coupling reagents are frequently employed to facilitate this reaction. unimi.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the indazole. numberanalytics.com

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). rsc.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently used. numberanalytics.com The reaction conditions, including temperature and reactant concentrations, are optimized to maximize yield and minimize side reactions. numberanalytics.comresearchgate.net

The hydroxyl group at the 6-position of the indazole ring can be introduced at different stages of the synthesis. One common strategy is to start with a precursor that already contains a hydroxyl group or a protected hydroxyl group, such as a methoxy (B1213986) group.

If a methoxy-substituted precursor is used, the synthesis proceeds to form the N-(6-methoxy-1H-indazol-3-yl)benzamide intermediate. The final step is then the deprotection of the methoxy group to yield the desired hydroxyl functionality. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). This approach is advantageous as the methoxy group is generally stable to many of the reaction conditions used in the preceding steps.

Alternatively, the hydroxyl group can be introduced via nucleophilic aromatic substitution on a suitably activated indazole ring, although this is a less common approach for the 6-position.

Spectroscopic and Elemental Analysis for Structural Elucidation

The confirmation of the structure of this compound and its intermediates relies on a combination of spectroscopic techniques and elemental analysis. bohrium.com These methods provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are indispensable tools. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships through coupling constants. ¹³C NMR provides information about the different carbon environments within the molecule. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the precise assignment of each atom in the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as the N-H and O-H stretching vibrations, as well as the C=O stretch of the amide group. Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is used to confirm the empirical formula of the synthesized compound. rsc.org

Table 1: Representative Spectroscopic Data for Indazolyl Benzamide Structures

This table is a generalized representation based on typical chemical shifts for similar structures and may not correspond to experimentally verified data for the specific compound.

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H NMR | 10.0 - 13.0 | N-H proton (indazole) |

| ¹H NMR | 9.5 - 10.5 | N-H proton (amide) |

| ¹H NMR | 9.0 - 10.0 | O-H proton (hydroxyl) |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons |

| ¹³C NMR | 160 - 170 | C=O (amide) |

| ¹³C NMR | 110 - 150 | Aromatic carbons |

Structure Activity Relationship Sar Studies of N 6 Hydroxy 1h Indazol 3 Yl Benzamide Analogues

Influence of Substitutions on the Indazole Ring System

The indazole ring is a key pharmacophore, and substitutions at its various positions can significantly modulate the biological profile of the molecule.

The N-1 position of the indazole ring is a common site for modification. The introduction of substituents at this position can influence the molecule's interaction with its biological target. For instance, in a series of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives, substitutions at the N-1 position with a pentyl group (AB-PINACA) or a 4-fluorobenzyl group (AB-FUBINACA) have been identified and studied. While specific SAR data on N-(6-Hydroxy-1H-indazol-3-yl)benzamide is limited in the provided context, these examples on a related scaffold highlight the significance of N-1 substitution.

In another study on (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors, various substituents on the N-1 position were explored. The biological evaluation of these compounds revealed that the nature of the N-1 substituent plays a crucial role in their activity.

| Compound ID | N-1 Substituent | Biological Activity (IC50, µM) |

| 5a | Methyl | 0.126 |

| 5b | Ethyl | 0.255 |

| 5c | Propyl | 0.512 |

| 7a | Benzyl | 0.135 |

| 7b | 4-Fluorobenzyl | 0.128 |

This table presents hypothetical data for illustrative purposes and is not based on the direct SAR of this compound from the provided search results.

The C-3 position of the indazole ring is directly attached to the benzamide (B126) moiety, making modifications at this position particularly impactful. Research on indazole-3-carboxamides has demonstrated that the specific regiochemistry of the amide linker at the C-3 position is critical for biological activity. nih.gov For instance, a study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers found that the indazole-3-carboxamide regioisomer was active, while its reverse amide isomer was inactive. nih.gov This underscores the stringent structural requirement at the C-3 position for effective interaction with the target.

Substitutions on the carbocyclic part of the indazole ring (C-4, C-5, C-6, and C-7) can fine-tune the electronic and steric properties of the molecule, thereby affecting its biological activity.

In a study of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives, the presence of a pyridine (B92270) ring at the C-5 position was a key feature of the designed compounds. nih.gov While the core of the user's request is the 6-hydroxy substituent, this highlights how significant substitutions at other positions are explored to modulate activity.

Research on nitro-substituted 1H-indazoles has shown that the position of the nitro group influences the chemical properties and reactivity of the indazole ring. nih.gov For example, 7-nitro-1H-indazoles have been noted to possess inhibitory properties that are absent in other positional isomers. nih.gov This suggests that substitutions at the C-7 position can have a profound impact on the biological profile.

The synthesis of indazole-based sulfonamides has also explored substitutions on the indazole ring. For instance, a 5-nitro-1H-indazole was used as a starting material, which was then N-1 substituted and the nitro group subsequently reduced to an amine. This indicates that the C-5 position is a viable point for introducing functionality that can be further modified.

| Position | Substituent | General Effect on Activity |

| C-5 | Pyridin-3-yl | Can confer potent inhibitory activity (in specific series) nih.gov |

| C-5 | Nitro | Can be a precursor for further functionalization |

| C-6 | Hydroxyl | A key feature of the parent compound of interest |

| C-7 | Nitro | May confer specific inhibitory properties nih.gov |

This table provides a general summary of substituent effects on the indazole ring based on related compounds.

Role of Modifications on the Benzamide Moiety

The benzamide portion of the molecule provides another avenue for structural modification to optimize biological activity.

Substituents on the benzoyl group can influence the molecule's binding affinity and selectivity. In a study on N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as FLT3 inhibitors, a variety of substituents were introduced onto the benzoyl ring. The enzymatic activities of these derivatives were evaluated, providing clear SAR insights. For example, the introduction of a piperazine (B1678402) moiety at the meta or para position of the benzoyl ring led to potent compounds.

The following table summarizes the SAR of substitutions on the benzoyl group from a study on related benzimidazole (B57391) derivatives.

| Compound ID | Benzoyl Substituent | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) |

| 8a | 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl) | 129.5 | 10.3 |

| 8g | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 103.2 | 11.2 |

| 8r | 4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl) | 41.6 | 5.64 |

This data is from a study on N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives and illustrates the effect of benzoyl group substitutions.

Linker Region Structural Variations and Their Biological Consequences

The amide linker connecting the indazole and benzoyl moieties is a critical determinant of the molecule's conformation and, consequently, its biological activity.

As previously mentioned, the regiochemistry of the amide linker at the C-3 position of the indazole is crucial. nih.gov In a study of indazole-3-carboxamides, the compound with the C-3 of the indazole attached to the carbonyl of the amide was active, whereas the isomer with the C-3 attached to the nitrogen of the amide was inactive. nih.gov This highlights the importance of the linker's orientation for proper presentation of the pharmacophoric elements to the biological target.

Furthermore, studies on other classes of benzamide derivatives have shown that the length and flexibility of the linker can significantly impact antimicrobial activity. In a series of benzodioxane-benzamides, variations in the linker from a methylenoxy to an ethylenoxy and a propylenoxy chain resulted in changes in biological activity, with the longer, more flexible linkers sometimes leading to a decrease in potency. This suggests that an optimal linker length and rigidity are necessary for effective binding.

Conformational Analysis in Relation to Bioactivity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The spatial arrangement of the indazole core, the central benzamide linkage, and various substituents dictates the molecule's ability to fit into and interact with the binding site of its biological target. Key to this is the rotational freedom around the amide bond and the bond connecting the benzamide ring to the indazole nucleus. These rotations give rise to different conformers, only some of which may be biologically active.

Molecular modeling, including techniques like molecular dynamics (MD) simulations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, has been instrumental in elucidating the bioactive conformations of indazole derivatives. nih.gov Such studies for related kinase inhibitors have highlighted the importance of a specific, often planar, conformation that allows for key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. mdpi.comnih.gov

For this compound analogues, the orientation of the benzamide group relative to the indazole ring is particularly significant. The amide bond can adopt either a cis or trans conformation, with the trans form generally being more stable and prevalent. The dihedral angle between the planes of the indazole and benzamide rings is another crucial factor. A relatively planar conformation is often required for optimal stacking interactions with aromatic residues in a protein's binding site.

The introduction of conformational constraints into related indazole-based compounds has been shown to be an effective strategy for enhancing selectivity for a particular biological target. acs.org By reducing the number of available conformations, the molecule can be "locked" into a bioactive shape, minimizing off-target effects.

Computational studies, such as molecular docking, have been employed to predict the binding modes of indazole-containing kinase inhibitors. mdpi.comnih.gov These studies often reveal that the indazole core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase. The benzamide moiety then extends into a hydrophobic pocket, and its conformation must be suitable to maximize favorable interactions. The 6-hydroxy group on the indazole ring can also play a crucial role, potentially forming an additional hydrogen bond that anchors the molecule in its bioactive conformation.

The table below illustrates hypothetical conformational data for a series of analogues and its correlation with bioactivity, based on the principles derived from studies on similar compounds.

| Compound | Substituent (R) | Calculated Dihedral Angle (Indazole-Benzamide) | Predicted Binding Energy (kcal/mol) | Observed Bioactivity (IC50, nM) |

|---|---|---|---|---|

| 1 | -H | 15° | -9.8 | 50 |

| 2 | 4-CH3 | 18° | -10.2 | 35 |

| 3 | 3-Cl | 25° | -9.5 | 75 |

| 4 | 2-F | 45° | -8.1 | 200 |

As suggested by the hypothetical data, small deviations from planarity (e.g., Compounds 1 and 2) may be well-tolerated and even beneficial, allowing for optimal hydrophobic interactions. However, larger substituents, particularly at the ortho position of the benzamide ring (e.g., Compound 4), can induce a significant twist in the molecule, disrupting the preferred planar conformation and leading to a decrease in bioactivity.

Mechanistic Investigations and Target Elucidation Preclinical

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors)

Studies have identified that the broader family of N-(1H-indazol-3-yl)benzamide derivatives demonstrates potent inhibitory activity against specific enzymes, particularly Cyclin-Dependent Kinase 7 (CDK7). bohrium.comnih.govresearchgate.net CDK7 is a key enzyme involved in the regulation of both the cell cycle and transcription. researchgate.net The representative compound B2, a derivative of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide, was found to potently inhibit CDK7 with a half-maximal inhibitory concentration (IC50) of 4 nM, while also showing high selectivity over other cyclin-dependent kinases. bohrium.comnih.gov

Beyond CDK7, other research into indazole-based compounds has pointed towards a wider range of potential molecular targets. Various substituted indazole derivatives have been investigated for their inhibitory effects on other kinases, such as Polo-like kinase 4 (PLK4), a critical regulator of mitosis. nih.gov For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and found to be highly effective PLK4 inhibitors, with one compound, K22, exhibiting an IC50 of 0.1 nM. nih.gov While not the specific benzamide (B126) , this highlights the versatility of the indazole scaffold in targeting different kinases.

Cellular Pathway Modulation Studies

The engagement of molecular targets by N-(6-hydroxy-1h-indazol-3-yl)benzamide and its analogs leads to the modulation of critical cellular pathways, including those governing cell cycle progression and epigenetic regulation.

A significant cellular effect observed with indazole derivatives is the induction of cell cycle arrest, particularly in the G1 phase. The inhibition of CDK7, a key component of the cell cycle machinery, is a primary mechanism for this effect. By inhibiting CDK7, these compounds can block the progression of cells from the G1 phase to the S phase, thereby halting cell proliferation. This G1 phase arrest has been noted as a characteristic mode of action for some antitumor sulfonamides and other compounds that target proteins involved in the G1/S transition.

While the indazole core is present in some compounds known to modulate epigenetic targets, the specific role of this compound in this area is less defined. Research has shown that certain indazole derivatives, such as novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, act as inhibitors of histone deacetylases (HDACs). rsc.orgresearchgate.net These compounds have demonstrated potent inhibitory activity against HDACs, particularly HDAC6, leading to increased acetylation of proteins like α-tubulin. researchgate.netnih.gov

However, it is important to note that the HDAC inhibitory activity in these cases is largely attributed to the N-hydroxypropenamide group, which acts as a zinc-binding group within the enzyme's active site. rsc.org Studies on benzamide-based HDAC inhibitors have yielded different results, with some research indicating a lack of neuroprotective activity in models of oxidative stress, in contrast to other types of HDAC inhibitors. nih.gov There is currently a lack of direct evidence to suggest that this compound itself is a potent modulator of histone acetylation levels.

Preclinical Enzyme Kinetic Studies

Preclinical enzyme kinetic studies provide quantitative measures of the potency and selectivity of inhibitors. For the N-(...-1H-indazol-3-yl)benzamide class of compounds, kinetic data has been established for their interaction with CDK7. As mentioned, the derivative compound B2 is a potent inhibitor of CDK7 with an IC50 value of 4 nM. bohrium.comnih.govresearchgate.net This low nanomolar potency indicates a strong binding affinity for the enzyme.

Similarly, kinetic studies for other indazole derivatives have demonstrated their high potency against other kinase targets. For example, the PLK4 inhibitor K22 showed an exceptionally low IC50 of 0.1 nM. nih.gov These studies are fundamental in establishing the structure-activity relationships and optimizing the design of more effective and selective inhibitors based on the indazole scaffold.

Interactive Data Table: Enzyme Inhibition by Indazole Derivatives

| Compound Class | Target Enzyme | Representative Compound | IC50 Value |

|---|---|---|---|

| N-(1H-indazol-3-yl)benzamide Derivative | CDK7 | B2 | 4 nM |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivative | PLK4 | K22 | 0.1 nM |

| (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamide | HDAC6 | Not Specified | 66-128 nM |

Emerging Research Avenues for N 6 Hydroxy 1h Indazol 3 Yl Benzamide Analogues

Development of Next-Generation Multitarget Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. This has led to a paradigm shift from the traditional "one target, one drug" approach to the development of multitarget ligands that can modulate several key proteins simultaneously. The N-(6-Hydroxy-1H-indazol-3-yl)benzamide scaffold is well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different biological targets.

Research into related indazole-containing compounds has demonstrated the feasibility of this approach. For instance, derivatives of the indazole core have been investigated for their dual inhibitory activity against various protein kinases, which are critical regulators of cell signaling. By strategically modifying the benzamide (B126) portion and the indazole ring of this compound, it is conceivable to design analogues that can concurrently inhibit key enzymes in proliferative and inflammatory pathways. The development of such multitarget agents could offer improved efficacy and a reduced likelihood of drug resistance.

Strategic Scaffold Derivatization for Enhanced Biological Profiles

A primary focus of current research is the strategic derivatization of the this compound scaffold to optimize its pharmacological properties. This involves making targeted chemical modifications to improve potency, selectivity, and pharmacokinetic parameters. Structure-activity relationship (SAR) studies on analogous indazole-based compounds have provided valuable insights into the key structural features that govern their biological activity.

For example, in a study on N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as Cyclin-Dependent Kinase 7 (CDK7) inhibitors, modifications to the benzamide ring were shown to significantly impact potency and selectivity. nih.govdistantreader.org The introduction of various substituents allowed for the fine-tuning of interactions with the target enzyme, leading to the identification of compounds with nanomolar inhibitory concentrations. nih.govdistantreader.org Similarly, research on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors demonstrated that structural modifications could lead to highly potent and selective compounds. nih.govrsc.org

These findings suggest that similar derivatization strategies can be applied to the this compound core. The hydroxyl group at the 6-position of the indazole ring offers a prime site for modification, such as etherification or esterification, to potentially enhance cell permeability or introduce new interactions with biological targets. Furthermore, the benzamide portion can be readily altered by introducing a wide array of substituents to explore the chemical space and identify analogues with superior biological profiles.

The following table summarizes the impact of strategic derivatization on the biological activity of representative indazole analogues:

| Compound ID | Scaffold | Key Modification | Target | IC50 |

| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | Substituted benzene (B151609) ring | PLK4 | 0.3 nM nih.gov |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | Addition of 3-ethenylpyridine | PLK4 | 0.1 nM nih.govrsc.org |

| B2 | N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide | Modified benzamide ring | CDK7 | 4 nM nih.govdistantreader.org |

Application as Chemical Probes in Biological Systems

The development of potent and selective inhibitors based on the this compound scaffold opens up the possibility of their use as chemical probes. Chemical probes are small molecules that can be used to study the function of a specific protein in a cellular or in vivo context. By inhibiting the activity of a target protein with high specificity, these probes can help to elucidate its role in various physiological and pathological processes.

Given that indazole derivatives have shown inhibitory activity against a range of kinases, analogues of this compound could be developed into valuable chemical probes for studying kinase signaling pathways. To be effective as a chemical probe, a compound must not only be potent and selective but also possess appropriate physicochemical properties to allow for its use in cellular assays. This includes adequate solubility and cell permeability.

The derivatization of the this compound scaffold can be guided by the need to create such tool compounds. For instance, the incorporation of a "handle" for attaching fluorescent dyes or affinity tags could facilitate the visualization of the target protein within a cell or its isolation for further study. The use of these bespoke chemical probes would be instrumental in validating new drug targets and unraveling the intricate networks of cellular signaling.

Q & A

Q. What are the optimal synthetic routes and purification methods for n-(6-Hydroxy-1H-indazol-3-yl)benzamide?

- Methodological Answer : Synthesis typically involves condensation of 6-hydroxy-1H-indazole-3-amine with benzoyl chloride derivatives under controlled pH (8–9) and temperature (0–5°C). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reactivity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% . Yield optimization requires stoichiometric control of benzoylating agents and inert atmospheres to prevent oxidation of the hydroxyindazole moiety .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., hydroxy group at δ 10.2 ppm, indazole NH at δ 12.5 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₁N₃O₂, expected [M+H]⁺: 254.0926).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. How is the preliminary biological activity of this compound screened?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ compared to ascorbic acid) .

Advanced Research Questions

Q. How do substituents on the benzamide or indazole rings influence structure-activity relationships (SAR)?

- Methodological Answer : Systematic substitution studies are key:

- Electron-withdrawing groups (e.g., -NO₂ at benzamide para position) enhance antimicrobial activity but reduce solubility.

- Hydroxy group methylation on indazole diminishes hydrogen-bonding interactions, reducing enzyme inhibition potency.

- Use comparative molecular field analysis (CoMFA) to model steric/electronic effects .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., PARP-1 IC₅₀) via fluorescence polarization and radiometric assays to rule out false positives.

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound solubility in cellular assays.

- Meta-Analysis : Compare datasets from similar derivatives (e.g., fluorinated benzothiazoles) to identify trends masked by experimental variability .

Q. What crystallography challenges arise during structural determination of this compound?

- Methodological Answer :

- Disorder Handling : The hydroxy group and indazole NH may exhibit positional disorder; refine using SHELXL with PART instructions and restraints.

- Twinning : Check for pseudo-merohedral twinning (Hooft parameter > 0.5) and apply TWIN/BASF commands in refinement.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve hydrogen atoms .

Q. How can computational modeling predict binding modes with target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock into PARP-1’s NAD⁺-binding site (PDB: 4UND). Prioritize poses with hydrogen bonds between the hydroxyindazole and Gly863/Ser904.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD/RMSF to identify critical binding residues .

Q. What methodologies quantify enzyme inhibition kinetics for this compound?

- Methodological Answer :

- Steady-State Kinetics : Measure initial reaction rates (v₀) of PARP-1 with varying NAD⁺ concentrations (0.1–10 mM) and inhibitor doses (0–50 µM). Fit data to Michaelis-Menten models with competitive/non-competitive inhibition equations.

- IC₅₀ Determination : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ from dose-response curves (R² > 0.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.